molecular formula C21H21ClN4O3S2 B11408998 N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide

Cat. No.: B11408998
M. Wt: 477.0 g/mol
InChI Key: BVHPKTSLMSVTQO-UHFFFAOYSA-N
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Description

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzyl(methyl)sulfamoyl group, a chloro-substituted pyrimidine ring, and an ethylsulfanyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the chloro and ethylsulfanyl groups, and the attachment of the benzyl(methyl)sulfamoyl group. Common reagents used in these reactions include chloroform, ethyl mercaptan, and benzyl methyl sulfonamide. The reaction conditions often involve the use of catalysts, elevated temperatures, and controlled pH levels to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, minimize waste, and ensure consistent product quality. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry, is essential for monitoring the synthesis and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethylsulfanyl group can yield sulfoxides or sulfones, while substitution of the chloro group can result in the formation of various substituted pyrimidine derivatives.

Scientific Research Applications

N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-{4-[benzyl(methyl)sulfamoyl]phenyl}-5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the molecular targets of interest.

Properties

Molecular Formula

C21H21ClN4O3S2

Molecular Weight

477.0 g/mol

IUPAC Name

N-[4-[benzyl(methyl)sulfamoyl]phenyl]-5-chloro-2-ethylsulfanylpyrimidine-4-carboxamide

InChI

InChI=1S/C21H21ClN4O3S2/c1-3-30-21-23-13-18(22)19(25-21)20(27)24-16-9-11-17(12-10-16)31(28,29)26(2)14-15-7-5-4-6-8-15/h4-13H,3,14H2,1-2H3,(H,24,27)

InChI Key

BVHPKTSLMSVTQO-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(C)CC3=CC=CC=C3)Cl

Origin of Product

United States

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